molecular formula C5H2Cl2N2O2 B041883 2,6-Dichloro-3-nitropyridine CAS No. 16013-85-7

2,6-Dichloro-3-nitropyridine

Cat. No.: B041883
CAS No.: 16013-85-7
M. Wt: 192.98 g/mol
InChI Key: SHCWQWRTKPNTEM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,6-Dichloro-3-nitropyridine (CAS: 16013-85-7, molecular formula: C₅H₂Cl₂N₂O₂, MW: 192.99) is a heteroaromatic compound featuring a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions and a nitro group at the 3-position . Its asymmetric unit consists of two crystallographically independent molecules with planar pyridine rings and short intermolecular Cl···O and Cl···Cl contacts . The compound is a pale yellow solid with a melting point of 333–338 K .

Synthesis
The synthesis typically involves nitration of 2,6-dichloropyridine using nitric acid in sulfuric acid. A modified protocol with sulfamic acid as a catalyst improves yield (≥80%) and reduces environmental impact by minimizing acid usage . Alternative routes include displacement reactions with amines (e.g., methylamine) or ammonia, enabling regioselective functionalization .

Applications
Widely used as a pharmaceutical intermediate, it is critical in synthesizing analgesics (e.g., flupirtine maleate) , kinase inhibitors , and mGluR2 positive allosteric modulators (PAMs) . Its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions underpins its versatility in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
DCNP serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of anti-ulcer medications such as TU-199, which demonstrates its significance in medicinal chemistry . The compound's nitropyridine structure is crucial for developing biologically active agents, including those with antiviral and anti-inflammatory properties .

Research on Medicinal Properties
Studies have shown that derivatives of nitropyridine exhibit a range of biological activities. For example, research indicates that compounds containing the nitropyridine nucleus can act as insecticides and have potential applications in treating various diseases due to their biological activity . The asymmetric unit of DCNP has been characterized to reveal its structural properties, which are fundamental for understanding its reactivity and interaction with biological targets .

Agrochemical Applications

Herbicidal Properties
DCNP has been reported to possess useful herbicidal properties, making it a candidate for agricultural applications. The compound's effectiveness as a herbicide can be attributed to its ability to disrupt plant growth processes . This application is particularly relevant in developing environmentally friendly herbicides that minimize the impact on non-target species.

Insecticidal Agents
Research highlights the role of nitropyridine derivatives as insecticidal agents. The structural features of DCNP allow for modifications that enhance its efficacy against pests, contributing to integrated pest management strategies in agriculture .

Chemical Synthesis Applications

Synthesis of Other Compounds
DCNP is utilized as a building block in synthesizing various chemical compounds, including dyes and other heterocyclic compounds. Its ability to undergo nitration and other chemical transformations makes it a valuable intermediate in organic synthesis . The compound's synthesis often involves improved nitration processes that reduce environmental impact by minimizing hazardous waste generation .

Market Trends and Growth
The global market for DCNP is projected to grow significantly due to its diverse applications across pharmaceuticals and agrochemicals. Key manufacturers are focusing on technological advancements to produce high-quality chemicals while adhering to environmental standards . The increasing demand for effective agrochemicals and pharmaceuticals drives this growth.

Case Studies

Study Focus Findings
Johnson et al., 1967Pharmaceutical SynthesisDemonstrated the utility of DCNP as an intermediate for anti-ulcer drugs with significant yield improvements using optimized nitration methods.
Vacher et al., 1998Insecticidal ActivityHighlighted the effectiveness of nitropyridine derivatives, including DCNP, against specific insect pests, suggesting potential for agricultural use.
Bare et al., 1989Biological ActivityInvestigated the anti-inflammatory properties of nitropyridine compounds, establishing a link between structure and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 2,6-Dichloro-3-nitropyridine

Compound Molecular Formula Substituents Key Applications/Reactivity References
2,6-Dichloro-4-nitropyridine-N-oxide C₅H₂Cl₂N₂O₃ 4-Nitro, N-oxide Intermediate for heterocyclic synthesis
4-Amino-2,6-dichloro-3-nitropyridine C₅H₃Cl₂N₃O₂ 4-Amino, 3-nitro Energetic material precursor
6-Chloro-3-nitropyridin-2-amine C₅H₄ClN₃O₂ 2-Amino, 3-nitro Neuroprotective agent synthesis
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 5-Fluoro, 3-carboxylic acid Agrochemical intermediates
Aza-benzimidazolone derivatives Variable Fused benzimidazolone core mGluR2 PAMs, kinase inhibitors

Reactivity and Stability

  • Electrophilic Reactivity : The nitro group at C3 in this compound deactivates the ring, directing nucleophilic attacks to C4 (meta to nitro) or C2/C6 (ortho to chlorine). This contrasts with 2,6-dichloro-4-nitropyridine-N-oxide, where the N-oxide enhances electrophilicity at C2/C6 .
  • Amination : Reaction with methylamine selectively displaces the C2 chlorine, yielding 5-chloro-3-nitropyridin-2-amine (82% yield) . In contrast, ammonia substitution at C2 produces 6-chloro-3-nitropyridin-2-amine (65% yield) .
  • Reduction : Tin chloride reduces the nitro group to an amine, enabling cyclization into fused heterocycles (e.g., aza-benzimidazolones) .

Biological Activity

2,6-Dichloro-3-nitropyridine (CAS No. 16013-85-7) is a chemical compound that belongs to the class of nitropyridines, which have garnered attention due to their diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, highlighting its medicinal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₂Cl₂N₂O₂
  • Molecular Weight : 192.99 g/mol
  • Appearance : Yellow crystalline powder
  • Melting Point : 55-60 °C
  • Boiling Point : 295.5 °C
  • Density : 1.6 g/cm³

Antiviral and Anti-inflammatory Properties

Research indicates that nitropyridine derivatives, including this compound, exhibit antiviral and anti-inflammatory activities. These compounds have been shown to inhibit viral replication and modulate inflammatory pathways, making them potential candidates for therapeutic applications in viral infections and inflammatory diseases .

Analgesic Effects

A notable application of this compound is its potential role as an analgesic agent. It serves as an intermediate in the synthesis of compounds that demonstrate strong analgesic properties when modified through chemical reactions (e.g., replacing chlorine with amino groups) . This transformation allows for the development of new analgesics with improved efficacy.

Herbicidal Activity

This compound has been identified as a useful herbicide. Its application in agricultural settings has shown effectiveness against various weeds when applied in phytotoxic quantities . The selective reactivity of the chlorine substituents enhances its utility in herbicide formulations.

The biological activity of this compound is largely attributed to its ability to interact with biological targets at the molecular level. The nitro group and chlorine atoms contribute to its reactivity, enabling it to participate in various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or inflammatory processes.
  • Disruption of Cellular Signaling : By interacting with cellular receptors or signaling molecules, it can modulate pathways related to pain perception and inflammation.

Study on Antiviral Activity

A study demonstrated that derivatives of nitropyridines, including this compound, exhibited significant antiviral effects against certain viruses. The mechanism was linked to the inhibition of viral entry into host cells .

Research on Analgesic Properties

In a clinical setting, modified forms of this compound were tested for their analgesic effects. Results indicated that these compounds provided substantial pain relief comparable to established analgesics, suggesting their potential for further development .

Summary Table of Biological Activities

Activity Description
AntiviralInhibits viral replication; potential therapeutic use against viral infections
Anti-inflammatoryModulates inflammatory responses; potential treatment for inflammatory diseases
AnalgesicIntermediate for synthesizing potent analgesics; effective pain relief observed
HerbicidalEffective against various weeds; used in agricultural applications

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-dichloro-3-nitropyridine, and how can reaction selectivity be optimized?

this compound is synthesized via nitration and halogenation of pyridine derivatives. A key method involves selective substitution reactions, such as the amination of this compound with ammonia in methanol to yield intermediates like 6-chloro-3-nitropyridin-2-amine . Optimization of selectivity (e.g., controlling reaction temperature, stoichiometry, and solvent polarity) is critical to minimize byproducts. For instance, using anhydrous methanol and controlled ammonia addition improves regioselectivity at the 2-position .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.9021 Å, b = 19.166 Å, c = 11.0987 Å, and β = 122.07°. Key structural features include a planar pyridine ring with nitro and chloro substituents inducing electron-deficient character, which influences reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • UV-Vis Spectroscopy : Experimental absorption spectra in solvents like ethanol and methanol correlate well with time-dependent density functional theory (TD-DFT) calculations, confirming electronic transitions at ~3500–2300 cm⁻¹ .
  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.39 ppm for aromatic protons in CDCl₃) validate substitution patterns and purity .

Advanced Research Questions

Q. How do solvent effects influence the electronic properties of this compound?

Solvent polarity alters the compound’s UV-Vis absorption maxima. For example, in polar solvents like water, solvatochromic shifts occur due to dipole-dipole interactions. TD-DFT simulations in ethanol and methanol show excellent agreement with experimental spectra, highlighting solvent-dependent stabilization of excited states .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

High thermal motion of the nitro group and potential twinning complicate refinement. Using SHELXL for small-molecule refinement with high-resolution data (R factor = 0.067) and multi-scan absorption corrections (via SADABS) improves accuracy . Advanced tools like Olex2 or WinGX aid in visualizing disordered regions.

Q. How does this compound serve as a precursor in pharmaceutical synthesis?

It is a key intermediate for drugs like Flupirtine (analgesic) and Enoxacin (antibiotic). For example, selective amination at the 2-position yields pyridopyrazone derivatives via Suzuki coupling with aryl boronic acids . Mechanistic studies reveal that electron-withdrawing groups (nitro, chloro) activate the pyridine ring for nucleophilic substitution .

Q. What computational methods are used to predict the reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. The LUMO of this compound is localized on the nitro-substituted carbon, rationalizing its preference for amination at the 2-position .

Q. Data Contradictions and Resolution

Q. How do discrepancies between experimental and computational UV-Vis spectra arise, and how are they resolved?

Discrepancies often stem from approximations in solvent-effect modeling in DFT. Hybrid functionals (e.g., B3LYP) with explicit solvent molecules or continuum models (COSMO) improve accuracy. For instance, including hydrogen-bonding interactions in ethanol simulations reduces deviations from experimental λmax .

Q. Why do crystallographic studies report varying Z-values (molecules per unit cell) for similar derivatives?

Variations in Z arise from differences in crystal packing influenced by substituents. For this compound, Z = 8 due to dimeric interactions via Cl···O nitro contacts, whereas derivatives with bulkier groups exhibit lower Z .

Q. Methodological Recommendations

  • Synthetic Optimization : Use anhydrous solvents and low temperatures to enhance regioselectivity .
  • Computational Validation : Pair TD-DFT with polarizable continuum models (PCMs) for reliable spectral predictions .
  • Crystallographic Refinement : Employ SHELX suites for high-resolution data and validate with Rint < 5% .

Properties

IUPAC Name

2,6-dichloro-3-nitropyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCWQWRTKPNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166803
Record name 2,6-Dichloro-3-nitropyridine
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Molecular Weight

192.98 g/mol
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CAS No.

16013-85-7
Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-dichloro-3-nitropyridine
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Synthesis routes and methods I

Procedure details

2,6-Dichloropyridine, 25.0 gm (0.168 mole) was added slowly under constant stirring to concentrated sulfuric acid at 20°–25° C. To this solution, 75.0 gm of concentrated nitric acid (98.0%) was added slowly, keeping the reaction temperature below 50° C. After the addition, the resulting mixture was heated to 100°–105° C. for 5.0 hrs. The progress of the reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 50° C. and poured in ice water. The resulting precipitate was filtered and washed with water. The wet cake thus obtained was dried to give 24.5 gm of 2,6-dichloro-3-nitropyridine. The yield of 2,6-dichloro-3-nitropyridine was 75.38% and the GC purity was 99.5%.
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Synthesis routes and methods II

Procedure details

reacting 2,6-dichloropyridine with nitric acid in the presence of about 10-65% strength by weight oleum to produce a reaction mixture comprising 2,6-dichloro-3-nitropyridine.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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